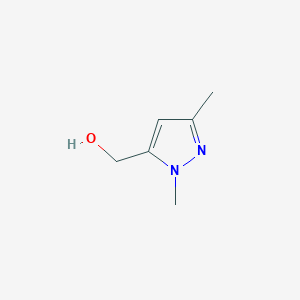
Girard's reagent T
概要
説明
科学的研究の応用
Girard’s reagent T has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of GRT are aldehydes and ketones , specifically those containing α-dicarbonyl functional groups . These compounds are prevalent in various biochemical processes, including lipid metabolism and oxidative stress .
Mode of Action
GRT is a quaternary amine with a reactive hydrazine group . It interacts with its targets (aldehydes and ketones) to form hydrazones . The reaction can be represented as follows:
R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3R--CHO + NH_2--NH--CO--CH_2--N(CH_3)_3 \rightarrow R--C=N--NH--CO--CH_2--N(CH_3)_3 R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3
In this reaction, ‘R’ represents the aldehyde or ketone .
Biochemical Pathways
The formation of hydrazones by GRT affects various biochemical pathways. For instance, it plays a crucial role in the detection and quantitation of reactive aldehydes generated during lipid metabolism and oxidative stress . It also aids in the analysis of lipid oxidation products like formyl lysophosphatidylcholine .
Pharmacokinetics
It forms highly charged derivatives for accurate ESI quantitation , which implies that it might have good bioavailability in the context of chemical analyses.
Result of Action
The primary result of GRT’s action is the formation of stable hydrazones from aldehydes and ketones . These hydrazones are augmented in mass by 113.09528 after derivatization with GRT . They can be readily analyzed by various techniques, including chromatography and spectrophotometry .
Action Environment
The action of GRT is influenced by environmental factors such as pH. It reacts with aldehydes and ketones under mild acid or alkaline conditions . Moreover, GRT is known to be hygroscopic , suggesting that moisture levels in the environment could impact its stability and efficacy.
生化学分析
Biochemical Properties
Girard’s Reagent T is a robust agent for derivatizing aldehydes and ketones, providing a derivative that is highly charged for accurate ESI quantitation . It is a quaternary amine with a reactive hydrazine group that derivatizes aldehydes and ketones to form hydrazones . This property makes it a useful tool in the biochemical reactions involving these biomolecules .
Cellular Effects
The cellular effects of Girard’s Reagent T are not well-studied. Its role as a derivatizing agent for aldehydes and ketones suggests that it could potentially influence cellular processes involving these compounds. For instance, it could affect cell signaling pathways, gene expression, and cellular metabolism that involve aldehydes and ketones .
Molecular Mechanism
Girard’s Reagent T exerts its effects at the molecular level through its ability to derivatize aldehydes and ketones . It forms hydrazones by reacting with these compounds, which can then be detected with high accuracy in ESI quantitation . This process involves binding interactions with the aldehydes or ketones, potentially leading to changes in their activity and thus influencing gene expression .
Temporal Effects in Laboratory Settings
The hydrazone derivatives formed by Girard’s Reagent T are stable for several days in solution This suggests that the effects of this product in laboratory settings could be long-lasting
Metabolic Pathways
Girard’s Reagent T is involved in the derivatization of aldehydes and ketones This suggests that it could potentially interact with enzymes or cofactors involved in the metabolism of these compounds
準備方法
Synthetic Routes and Reaction Conditions: Girard’s reagent T can be synthesized by reacting trimethylamine with chloroacetic acid to form (carboxymethyl)trimethylammonium chloride. This intermediate is then reacted with hydrazine to yield the final product .
Industrial Production Methods: In industrial settings, the production of Girard’s reagent T involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by crystallization from ethanol and stored in well-sealed containers due to its hygroscopic nature .
化学反応の分析
Types of Reactions: Girard’s reagent T primarily undergoes derivatization reactions with aldehydes and ketones to form hydrazones. This reaction is crucial for the detection and quantification of these compounds in various samples .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, methanol, ammonium acetate.
Major Products: The major products of these reactions are hydrazones, which are stable and highly charged, making them suitable for mass spectrometric analysis .
類似化合物との比較
- Girard’s reagent P
- 2,4-Dinitrophenylhydrazine
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
Comparison: Girard’s reagent T is unique due to its high proton affinity and the stability of its hydrazone derivatives. Compared to Girard’s reagent P, it offers better ionization efficiency in mass spectrometry. 2,4-Dinitrophenylhydrazine is another derivatizing agent but is less effective in forming charged derivatives .
特性
IUPAC Name |
(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULOORXQBDPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NN.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883315 | |
| Record name | Betaine Hydrazide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-46-6 | |
| Record name | Girard-T reagent | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Girard's reagent T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Girard's reagent T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Betaine Hydrazide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hydrazinocarbonylmethyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE HYDRAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO3MF0US46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B150776.png)
